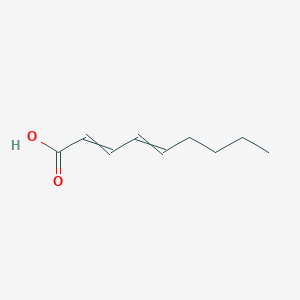
Nona-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-2,4-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources. This process can be optimized to selectively produce the desired diene configuration. The reaction conditions often include the use of metal catalysts such as palladium or nickel under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Nona-2,4-dienoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, lithium aluminum hydride
Substitution: Bromine, hydrogen halides
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Saturated fatty acids
Substitution: Halogenated fatty acids
Scientific Research Applications
Nona-2,4-dienoic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of nona-2,4-dienoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid desaturases and elongases, leading to the formation of bioactive metabolites. These metabolites can modulate cellular signaling pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-dienoic acid: A medium-chain fatty acid with six carbon atoms and two conjugated double bonds.
Deca-2,4-dienoic acid: A longer-chain fatty acid with ten carbon atoms and two conjugated double bonds.
Nona-2,5-dienoic acid: A structural isomer with double bonds at positions 2 and 5.
Uniqueness
Nona-2,4-dienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity. Its medium-chain length also allows it to serve as an intermediate in various metabolic and synthetic pathways, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
51109-34-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
nona-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
InChI Key |
YAWXLPDXHPHGPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















